REACTION_CXSMILES
|
[CH2:1]([O:5][CH2:6][C:7]1[CH:31]=[CH:30][C:10]([C:11](O[C@H]2CC[C@H](C3C=C(F)C(C#N)=C(F)C=3)CC2)=[O:12])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH3:4].C(OCC1C=CC(C(O)=O)=CC=1)CCC.S(Cl)([Cl:49])=O>C1(C)C=CC=CC=1>[CH2:1]([O:5][CH2:6][C:7]1[CH:31]=[CH:30][C:10]([C:11]([Cl:49])=[O:12])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH3:4]
|
Name
|
trans-4-(3,5-difluoro-4-cyanophenyl)-cyclohexyl 4-(butoxymethyl)benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OCC1=CC=C(C(=O)O[C@@H]2CC[C@H](CC2)C2=CC(=C(C(=C2)F)C#N)F)C=C1
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
A1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
A2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OCC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 80° C.
|
Type
|
DISTILLATION
|
Details
|
distilling off superfluous thionyl chloride and toluene under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OCC1=CC=C(C(=O)Cl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |